3-(tert-Butoxy)propylamine hydrochloride
Overview
Description
3-(tert-Butoxy)propylamine hydrochloride: is a chemical compound with the molecular formula C7H17NO·HCl and a molecular weight of 167.68 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxy)propylamine hydrochloride typically involves the reaction of 3-chloropropylamine hydrochloride with tert-butyl alcohol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the tert-butoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The primary amine group in 3-(tert-Butoxy)propylamine hydrochloride can act as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Acylation: The amine group can react with acylating agents to form amides.
Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve a polar aprotic solvent such as dimethyl sulfoxide .
Acylation: Reagents such as acyl chlorides or anhydrides are used, often in the presence of a base like triethylamine .
Quaternization: Alkylating agents such as methyl iodide are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines.
Acylation: Formation of amides.
Quaternization: Formation of quaternary ammonium salts.
Scientific Research Applications
Chemistry: 3-(tert-Butoxy)propylamine hydrochloride is used as a building block in organic synthesis. Its amine group and protected alcohol (tert-butyl ether) allow it to participate in various reactions to create complex molecules.
Biology and Medicine: In pharmaceutical research, this compound is used to synthesize intermediates for drug development. Its ability to form stable amides and quaternary ammonium salts makes it valuable in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into polymers and other advanced materials.
Mechanism of Action
The primary amine group in 3-(tert-Butoxy)propylamine hydrochloride allows it to interact with various molecular targets. It can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
- 3-Butoxypropylamine
- 3-Ethoxypropylamine
- 3-Methoxypropylamine
Comparison:
- 3-Butoxypropylamine: Similar structure but lacks the tert-butyl group, resulting in different steric and electronic properties .
- 3-Ethoxypropylamine: Contains an ethoxy group instead of a tert-butoxy group, leading to differences in reactivity and solubility .
- 3-Methoxypropylamine: Contains a methoxy group, which is smaller and less sterically hindering than the tert-butoxy group .
Uniqueness: 3-(tert-Butoxy)propylamine hydrochloride is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRKJMCDQAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694537 | |
Record name | 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864658-14-0 | |
Record name | 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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